dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3666743
CAS Number:
Molecular Formula: C23H22ClNO4
Molecular Weight: 411.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

    Compound Description: This compound is a 1,4-dihydropyridine derivative known for its calcium channel antagonist properties. Research indicates its potential in inhibiting telomerase reverse transcriptase (TERT) activity in chronic pulmonary hypertension. []

    Relevance: This compound shares the core 1,4-dihydropyridine structure with dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The primary difference lies in the position of the chlorine atom on the 4-phenyl substituent (ortho position in the related compound, para position in the target compound), and the absence of the 3,4-dimethylphenyl group at position 1 in the related compound. This highlights the significance of substituent position and type in influencing biological activity within this class of compounds. []

(+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

    Compound Description: NKY-722 is a water-soluble dihydropyridine calcium antagonist recognized for its potent and long-lasting antihypertensive activity. Studies demonstrate its ability to relax various arteries, inhibit endothelium-independent and endothelium-dependent contractions, and attenuate pressor responses. It exhibits favorable absorption and metabolic properties compared to nicardipine. [, , ]

    Relevance: This compound and dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class, sharing the core dihydropyridine ring system with dimethyl ester substituents at the 3 and 5 positions. Significant structural differences include the presence of a 3-nitrophenyl group at the 4-position and a complex 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl ester side chain at the 3-position in NKY-722, contrasting with the 4-chlorophenyl and 3,4-dimethylphenyl substituents in the target compound. This emphasizes the diverse structural modifications possible within the 1,4-dihydropyridine scaffold while retaining calcium antagonist activity. [, , ]

    Compound Description: KW-3049 is a novel calcium antagonist exhibiting marked antihypertensive action and the ability to suppress cardiac hypertrophy development in spontaneously hypertensive rats. []

    Relevance: Both KW-3049 and dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class, characterized by the central dihydropyridine ring. KW-3049 features a 3-nitrophenyl group at the 4-position and a [(R*)-1-benzyl-3-piperidyl]methyl ester side chain at the 3-position. This contrasts with the 4-chlorophenyl and 3,4-dimethylphenyl substituents in the target compound, highlighting the diversity within this class of compounds. []

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

    Compound Description: MN9202 is investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. It demonstrates the ability to improve hemodynamic parameters, reduce enzyme leakage, and enhance survival rates. [, ]

(±)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

    Compound Description: TC-81 is a calcium antagonist studied for its absorption, distribution, metabolism, and excretion (ADME) profile in rats and dogs. It displays rapid absorption, good tissue penetration, placental transfer, and secretion into milk. [, ]

    Relevance: TC-81 exhibits a similar core structure to dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the 1,4-dihydropyridine ring system. Key differences include the 2-fluoro-5-nitrophenyl substituent at the 4-position and the complex (±)-3-(benzylmethylamino)-2,2-dimethylpropyl ester side chain at the 3-position in TC-81, compared to the 4-chlorophenyl and 3,4-dimethylphenyl substituents in the target compound. This comparison showcases the structural variations possible while retaining the core dihydropyridine pharmacophore. [, ]

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

    Compound Description: This group of compounds represents a class of 1,4-dihydropyridine derivatives explored for their calcium channel antagonist activity. The research highlights the influence of the position of the pyridinyl nitrogen, the size of the alkyl ester groups, and the replacement of ester groups with cyano groups on their potency. []

    Relevance: These compounds share the 1,4-dihydropyridine core with dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting the significance of this scaffold in calcium channel modulation. The variation in the pyridinyl substituent at the 4-position, compared to the chlorophenyl group in the target compound, and the exploration of different alkyl esters at the 3 and 5 positions, showcase the structure-activity relationship studies within this class. []

Properties

Product Name

dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C23H22ClNO4/c1-14-5-10-18(11-15(14)2)25-12-19(22(26)28-3)21(20(13-25)23(27)29-4)16-6-8-17(24)9-7-16/h5-13,21H,1-4H3

InChI Key

HODNRFSEIFUPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.